

# Rationale for Targeting Antithrombin in Rare Bleeding Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Fitusiran |           |  |  |  |  |
| Cat. No.:            | B15615368 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Rare bleeding disorders, such as hemophilia A and B, are characterized by a deficiency in specific clotting factors, leading to insufficient thrombin generation and a lifelong risk of spontaneous and traumatic bleeding. The traditional treatment paradigm has centered on replacing the missing coagulation factors. However, the development of inhibitory antibodies and the burdensome intravenous administration schedules have driven the search for alternative therapeutic strategies. A promising novel approach involves rebalancing the coagulation cascade by targeting natural anticoagulants. This guide provides an in-depth technical overview of the rationale and methodology for targeting antithrombin (AT), a key serine protease inhibitor of the coagulation system. By reducing AT levels, this strategy aims to enhance thrombin generation and restore hemostasis in individuals with rare bleeding disorders. This document details the mechanism of action, preclinical and clinical evidence for AT-targeting therapies, comprehensive experimental protocols, and the signaling pathways involved.

## The Rationale for Rebalancing Coagulation by Targeting Antithrombin

In a healthy individual, hemostasis is maintained through a delicate equilibrium between procoagulant and anticoagulant pathways. In rare bleeding disorders like hemophilia, this



balance is shifted towards hypocoagulability due to impaired thrombin generation.[1][2] The central hypothesis behind targeting antithrombin is that by downregulating a key anticoagulant, the hemostatic balance can be shifted back towards a more procoagulant state, thereby compensating for the underlying clotting factor deficiency.[3][4]

Antithrombin, a glycoprotein encoded by the SERPINC1 gene, is a potent inhibitor of several serine proteases in the coagulation cascade, most notably thrombin (Factor IIa) and Factor Xa. [5][6][7] Its inhibitory activity is dramatically enhanced by heparin.[5] Observations in patients with hemophilia who have a co-inherited prothrombotic condition, such as AT deficiency, often exhibit a milder bleeding phenotype, providing a strong clinical basis for this therapeutic strategy.[3] By reducing the levels of circulating antithrombin, it is possible to increase the amount of active thrombin generated, leading to the formation of a more stable fibrin clot and improved hemostasis.[8][9] This approach is particularly advantageous as it is independent of the specific factor deficiency and has the potential to be effective in patients who have developed inhibitors to factor replacement therapies.[3][10]

# Therapeutic Strategies for Targeting Antithrombin: Fitusiran

The leading therapeutic agent designed to target antithrombin is **fitusiran**, an investigational small interfering RNA (siRNA) therapeutic.[3][7]

### **Mechanism of Action of Fitusiran**

Fitusiran is designed to specifically silence the SERPINC1 gene in hepatocytes, the primary site of antithrombin synthesis.[3][8] The siRNA is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[7][11] Once inside the hepatocyte, the siRNA engages the RNA-induced silencing complex (RISC).[7][11] The RISC-siRNA complex then binds to and cleaves the messenger RNA (mRNA) of SERPINC1, preventing its translation into the antithrombin protein.[7][8] This leads to a sustained reduction in the levels of circulating antithrombin, thereby increasing thrombin generation and rebalancing hemostasis.[9][12]





Click to download full resolution via product page

Fitusiran Mechanism of Action

## **Quantitative Data from Clinical Trials**

The efficacy and safety of **fitusiran** have been evaluated in a series of clinical trials known as the ATLAS program. The following tables summarize key quantitative data from these studies.

# Table 1: Annualized Bleeding Rates (ABR) in Phase 3 ATLAS Trials



| Trial                                       | Patient<br>Populatio<br>n                                                  | Treatmen<br>t Arm             | Median<br>ABR<br>(IQR) | ABR<br>Reductio<br>n vs. On-<br>Demand          | Zero<br>Bleeds | Referenc<br>e(s) |
|---------------------------------------------|----------------------------------------------------------------------------|-------------------------------|------------------------|-------------------------------------------------|----------------|------------------|
| ATLAS-<br>INH                               | Hemophilia<br>A/B with<br>Inhibitors                                       | Fitusiran<br>80 mg<br>monthly | 0.00                   | 90.8%<br>(p<0.0001)                             | 65.8%          | [13][14][15]     |
| On-<br>Demand<br>Bypassing<br>Agents        | 16.8                                                                       | -                             | 5.3%                   | [13][14][15]                                    |                |                  |
| ATLAS-A/B                                   | Hemophilia<br>A/B without<br>Inhibitors                                    | Fitusiran<br>80 mg<br>monthly | 0.0                    | 89.9%<br>(p<0.0001)                             | 50.6%          | [13][16]         |
| On-<br>Demand<br>Factor<br>Concentrat<br>es | 21.8                                                                       | -                             | 5.0%                   | [13][16]                                        |                |                  |
| ATLAS-<br>PPX                               | Hemophilia A/B with/withou t Inhibitors (switched from prior prophylaxis ) | Fitusiran<br>80 mg<br>monthly | 0.0 (0.0-<br>2.3)      | 61.1%<br>(p=0.0008)<br>vs. prior<br>prophylaxis | 63.1%          | [16][17]         |
| Prior<br>Prophylaxi<br>s<br>(BPA/CFC)       | 4.4 (2.2-<br>10.9)                                                         | -                             | 16.9%                  | [16][17]                                        |                | _                |

**Table 2: Antithrombin Activity and Thrombin Generation** 



| Trial Phase            | Patient<br>Population                           | Dose                             | Mean Maximum AT Reduction from Baseline | Mean<br>Thrombin<br>Generation<br>Increase | Reference(s<br>) |
|------------------------|-------------------------------------------------|----------------------------------|-----------------------------------------|--------------------------------------------|------------------|
| Phase 1                | Hemophilia<br>A/B with<br>Inhibitors            | 50 mg<br>monthly                 | 82.0%                                   | Associated<br>with AT<br>reduction         | [18]             |
| 80 mg<br>monthly       | 87.4%                                           | Associated with AT reduction     | [18]                                    |                                            |                  |
| Phase 1/2<br>Extension | Hemophilia<br>A/B without<br>Inhibitors         | 80 mg<br>monthly<br>(fixed dose) | 87%                                     | 289%                                       | [19]             |
| Phase 2 OLE            | Hemophilia<br>A/B<br>with/without<br>Inhibitors | Original Dose<br>Regimen         | 96%                                     | Associated<br>with AT<br>reduction         | [12]             |

# Key Experimental Protocols Measurement of Antithrombin Activity (Chromogenic Assay)

This assay quantitatively measures the functional activity of antithrombin in plasma.

Principle: The assay is based on the inhibition of a known amount of a serine protease (Factor Xa or Thrombin) by the antithrombin in the plasma sample, in the presence of heparin. The residual amount of the protease is then determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the antithrombin activity in the sample.[6][20][21]



### Methodology:

- Sample Preparation: Collect venous blood in 3.2% trisodium citrate. Prepare platelet-poor plasma by centrifugation at 2000 x g for 15 minutes.[22]
- Dilution: Dilute the test plasma and standards with a buffer containing heparin.[22]
- Reaction:
  - Incubate the diluted plasma/standard with an excess of Factor Xa (or Thrombin) at 37°C.
     [20][21]
  - Antithrombin in the sample will form an inactive complex with the protease.
- Chromogenic Substrate Addition: Add a chromogenic substrate specific for the protease (e.g., S-2765 for FXa).[20]
- Measurement: The residual active protease will cleave the substrate, releasing p-nitroaniline (pNA). Measure the rate of pNA release (kinetic method) or the total absorbance after a fixed time (end-point method) at 405 nm using a spectrophotometer.[20][22]
- Calculation: Construct a standard curve by plotting the absorbance values of the standards
  against their known antithrombin concentrations. Determine the antithrombin activity of the
  test sample from this curve.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Press Release: Two fitusiran Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 3. How to find the chemical modification of fitusiran? [synapse.patsnap.com]
- 4. Animal Models of Hemophilia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombin activity | Synnovis [synnovis.co.uk]
- 7. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia
   A and B PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alnylam Pharmaceuticals Press Release | Mar 14, 2016 | Alnylam Initiates Fitusiran (ALN-AT3) Dosing in Hemophilia A and B Patients with Inhibitors in Ongoing Phase 1 [investors.alnylam.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. hemophiliafed.org [hemophiliafed.org]
- 14. hemophilianewstoday.com [hemophilianewstoday.com]
- 15. ATLAS-INH: Fitusiran Reduces Bleeding Rates in Hemophilia A and B With Inhibitors |
   Cancer Nursing Today [cancernursingtoday.com]
- 16. ashpublications.org [ashpublications.org]



- 17. ashpublications.org [ashpublications.org]
- 18. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic fitusiran—Results of the phase 1 inhibitor cohort PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antithrombin Assays [practical-haemostasis.com]
- 21. nodia.com [nodia.com]
- 22. Antithrombin (anti-FIIa) ChromogenicSubstrates.com [chromogenicsubstrates.com]
- To cite this document: BenchChem. [Rationale for Targeting Antithrombin in Rare Bleeding Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615368#rationale-for-targeting-antithrombin-in-rare-bleeding-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com